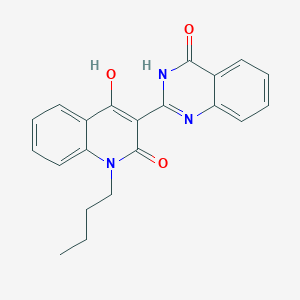
2-Methyl-3-(1-methyl-1H-indol-3-yl)-N-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthetic routes and reaction conditions for WAY-329356 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
WAY-329356 primarily undergoes reactions typical of kinase inhibitors. These reactions may include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-329356 has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and related pathways.
Biology: Employed in cellular assays to investigate the role of ABL kinase in various biological processes.
Medicine: Potential therapeutic applications in treating diseases where ABL kinase activity is implicated, such as certain cancers.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals.
Mechanism of Action
WAY-329356 exerts its effects by inhibiting ABL kinase activity. This inhibition disrupts the signaling pathways that rely on ABL kinase, leading to altered cellular functions. The molecular targets include the ABL kinase itself and downstream signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
WAY-329356 is unique among kinase inhibitors due to its specific activity against ABL kinase. Similar compounds include:
Imatinib: Another ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual ABL and Src kinase inhibitor with broader activity.
Nilotinib: A selective ABL kinase inhibitor with improved potency and specificity compared to imatinib.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C28H27N3O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-methyl-3-(1-methylindol-3-yl)-N-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N3O2/c1-18-12-14-19(15-13-18)16-29-27(32)25-21-9-4-5-10-22(21)28(33)31(3)26(25)23-17-30(2)24-11-7-6-8-20(23)24/h4-15,17,25-26H,16H2,1-3H3,(H,29,32) |
InChI Key |
PBLNCLHYDZMRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CN(C5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide](/img/structure/B10804991.png)
![N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide](/img/structure/B10804996.png)
![2-({3-[(2-Methoxyanilino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B10805004.png)
![2-[[4-imino-5-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B10805015.png)
![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-methylpiperidin-1-YL)ethan-1-one](/img/structure/B10805019.png)

![6-[ethyl(phenyl)sulfamoyl]-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B10805027.png)

![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10805041.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]ethanone](/img/structure/B10805043.png)
![N-cyclopentyl-2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10805048.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10805049.png)
![N-[(4-methylphenyl)methyl]-6-(2-methylpiperidin-1-yl)sulfonyl-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B10805052.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805059.png)
